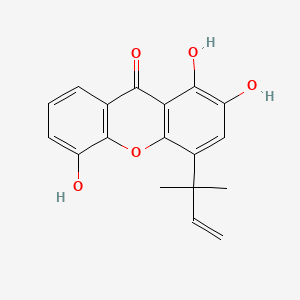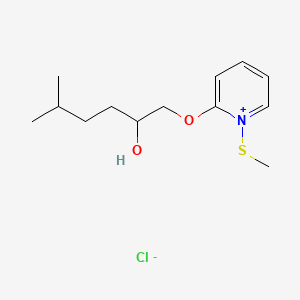
Benadryl N-oxide hydrochloride
描述
Benadryl N-oxide hydrochloride is a derivative of diphenhydramine, a first-generation antihistamine commonly used to treat allergies
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Benadryl N-oxide hydrochloride typically begins with diphenhydramine. The synthetic route involves the following steps:
Oxidation: Diphenhydramine is reacted with hydrogen peroxide to form diphenhydramine N-oxide.
Formation of Hydrochloride Salt: The N-oxide is then treated with hydrochloric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. Continuous-flow reactor technology is often employed to enhance efficiency and control over the reaction conditions .
化学反应分析
Types of Reactions: Benadryl N-oxide hydrochloride can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur under specific conditions.
Reduction: The N-oxide group can be reduced back to the parent diphenhydramine.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed:
Oxidation: Further oxidized derivatives.
Reduction: Diphenhydramine.
Substitution: Substituted diphenhydramine derivatives.
科学研究应用
Benadryl N-oxide hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying N-oxide chemistry.
Biology: Investigated for its potential effects on biological systems, including its interaction with histamine receptors.
Medicine: Explored for its potential therapeutic applications, particularly in allergy treatment and as a sedative.
Industry: Utilized in the development of new pharmaceutical formulations and as a reference standard in analytical chemistry
作用机制
The mechanism of action of Benadryl N-oxide hydrochloride involves its interaction with histamine H1 receptors. By competing with histamine for binding at these receptors, it prevents the typical allergic response. Additionally, its N-oxide group may influence its binding affinity and metabolic stability .
相似化合物的比较
Diphenhydramine: The parent compound, widely used as an antihistamine.
Hydroxyzine: Another first-generation antihistamine with similar sedative properties.
Chlorpheniramine: A related antihistamine with less sedative effect.
Uniqueness: Benadryl N-oxide hydrochloride is unique due to the presence of the N-oxide group, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar antihistamines .
属性
IUPAC Name |
2-benzhydryloxy-N,N-dimethylethanamine oxide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2.ClH/c1-18(2,19)13-14-20-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,17H,13-14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWPHMSWVFMLIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


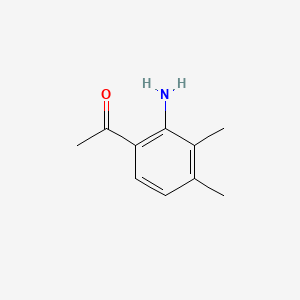
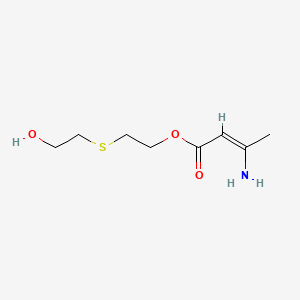


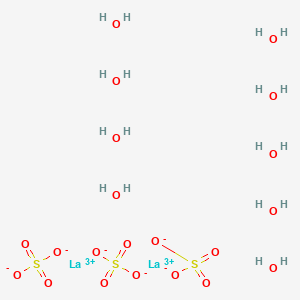
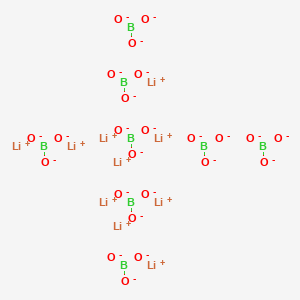
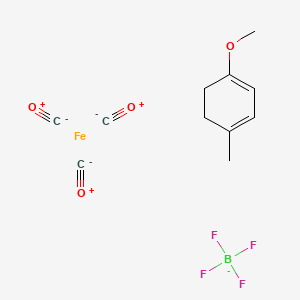

![methyl (3S)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoate](/img/structure/B576559.png)

![Thieno[2,3-g][1,3]benzothiazole](/img/structure/B576561.png)
